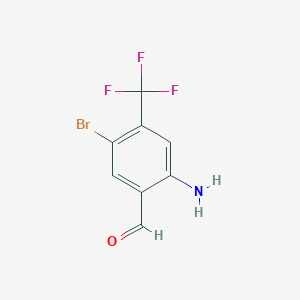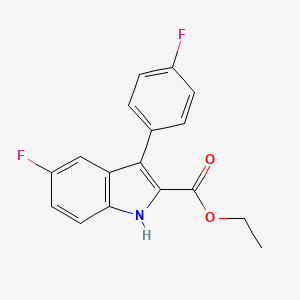
(2S)-2-Methyl-1,2-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-1,2-butanediol: is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center, which gives it optical activity. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of 2-Methyl-2-butanone: One common method to synthesize (2S)-2-Methyl-1,2-butanediol is through the reduction of 2-Methyl-2-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of Epoxides: Another method involves the hydrolysis of 2-Methyl-1,2-epoxybutane using acidic or basic catalysts. This reaction yields this compound as one of the products.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-Methyl-2-butanone. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-Methyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products:
Oxidation: 2-Methyl-2-butanone or 2-Methylbutanal.
Reduction: 2-Methylbutane.
Substitution: 2-Methyl-1,2-dichlorobutane (when reacted with HCl).
Applications De Recherche Scientifique
Chemistry:
Solvent: (2S)-2-Methyl-1,2-butanediol is used as a solvent in various organic reactions due to its ability to dissolve both polar and non-polar compounds.
Intermediate: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Enzyme Studies: The compound is used in enzyme studies to understand the catalytic mechanisms of diol dehydratase enzymes.
Medicine:
Pharmaceuticals: It is used in the synthesis of certain pharmaceutical compounds, particularly those requiring chiral intermediates.
Industry:
Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mécanisme D'action
The mechanism by which (2S)-2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets. In enzyme-catalyzed reactions, it acts as a substrate for diol dehydratase enzymes, which catalyze the dehydration of diols to form alkenes. The hydroxyl groups in the compound participate in hydrogen bonding and other interactions, facilitating its role in various chemical processes.
Comparaison Avec Des Composés Similaires
(2R)-2-Methyl-1,2-butanediol: The enantiomer of (2S)-2-Methyl-1,2-butanediol, which has similar chemical properties but different optical activity.
1,2-Butanediol: A diol with a similar structure but without the methyl group at the second carbon.
2-Methyl-2,4-pentanediol: Another diol with a similar structure but with an additional methyl group.
Uniqueness:
Chirality: The (2S) configuration of this compound gives it unique optical properties, making it valuable in asymmetric synthesis.
Reactivity: The presence of two hydroxyl groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H12O2 |
|---|---|
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
(2S)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m0/s1 |
Clé InChI |
DOPZLYNWNJHAOS-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@@](C)(CO)O |
SMILES canonique |
CCC(C)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)


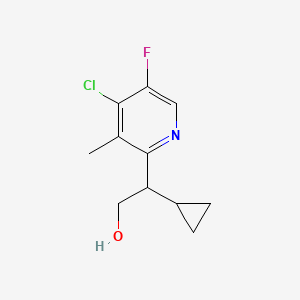
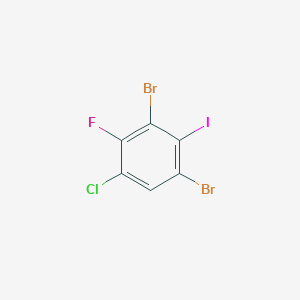
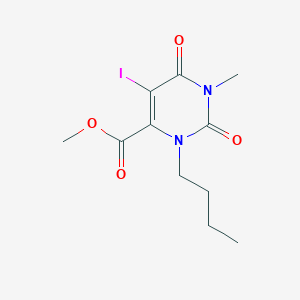

![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)

![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
